molecular formula C51H98O6 B3131436 1-Lauryl-2,3-distearin CAS No. 35405-55-1

1-Lauryl-2,3-distearin

Cat. No.: B3131436
CAS No.: 35405-55-1
M. Wt: 807.3 g/mol
InChI Key: YLQQLZOJRAJYEL-UHFFFAOYSA-N
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Description

1-Lauryl-2,3-distearin, also known as Laurin, 2,3-distearo-1-, is a saturated, synthetic lipid . It is commonly used as a surfactant in various industrial and scientific applications, such as emulsifiers. The molecular formula is C51H98O6 and the molecular weight is 807.32 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the following SMILES notation: O=C(OCC(OC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)CCCCCCCCCCC . This represents a molecule with three ester bonds, connecting a glycerol backbone with two stearic acid molecules and one lauric acid molecule .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Safety and Hazards

According to the safety data sheet, 1-Lauryl-2,3-distearin is not classified as hazardous . In case of ingestion of large amounts, it may cause nausea . If it comes into contact with the eyes or skin, it should be rinsed thoroughly with water . In case of inhalation of fumes from the heated product, medical attention should be sought if symptoms persist .

Properties

IUPAC Name

(3-dodecanoyloxy-2-octadecanoyloxypropyl) octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-35-38-41-44-50(53)56-47-48(46-55-49(52)43-40-37-34-31-18-15-12-9-6-3)57-51(54)45-42-39-36-33-30-28-26-24-22-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQQLZOJRAJYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H98O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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